molecular formula C8H12N2O2 B14225417 3-Ethyl-2,5-dimethoxypyrazine CAS No. 824969-40-6

3-Ethyl-2,5-dimethoxypyrazine

Cat. No.: B14225417
CAS No.: 824969-40-6
M. Wt: 168.19 g/mol
InChI Key: SPUSEZHDKOBBFB-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethoxypyrazine is a pyrazine derivative, a class of heterocyclic compounds recognized for their significant role in flavor and fragrance science. As a reference standard, this compound is invaluable for researchers investigating the complex chemistry of food aromas, particularly in fermented and thermally processed products. Alkylpyrazines are known to form through Maillard reaction pathways during the thermal processing of foods containing amino acids and reducing sugars, contributing to desirable roasted, nutty, and earthy notes . Beyond food chemistry, pyrazines are the subject of studies in chemical ecology, as they function as signaling molecules and pheromones in various insects and other organisms . The specific methoxy substitutions of this compound may offer a distinct research tool for probing structure-activity relationships in olfactory reception and microbial communication. In microbiological research, volatile organic compounds like pyrazines are analyzed to understand microbial community dynamics and their metabolic outputs in fermented products . This product is intended for research and further manufacturing applications as a standard or building block in chemical synthesis. It is not for direct human use, consumption, or diagnostic procedures. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

824969-40-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-ethyl-2,5-dimethoxypyrazine

InChI

InChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3

InChI Key

SPUSEZHDKOBBFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Oxidation of L-Threonine : TDH catalyzes the oxidation of L-Thr to 2-amino-3-ketobutyrate (AKB), with NAD+ acting as a cofactor.
  • Decarboxylation of AKB : AKB undergoes spontaneous decarboxylation to form aminoacetone, a critical intermediate.
  • Aldol Condensation : Aminoacetone reacts with acetaldehyde (generated via KBL’s threonine aldolase activity under low CoA conditions) to form 3-ethyl-2,5-dimethylpyrazine.
  • Methoxylation : Post-condensation, methyl groups are replaced with methoxy groups via nucleophilic substitution, though specific enzymatic or chemical steps for this modification require further elucidation.

Optimization

  • Temperature : Moderate temperatures (25–37°C) stabilize intermediates and enhance yield.
  • pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) optimize enzyme activity.
  • Substrate Concentration : Excess L-Thr (≥20 mM) and controlled acetaldehyde levels prevent side reactions.
  • Yield : Up to 20.2% yield is achievable under optimized conditions.

Transition Metal-Catalyzed Synthesis

Gold-based catalysts enable a one-step synthesis of pyrazine derivatives from aldehydes and propargyl amines. This method, detailed in patent CN102675229A, employs a catalyst with the formula AuLX (L = ligand, X = anion).

Reaction Conditions

  • Catalyst : Au(I) complexes such as Au(PPh₃)Cl.
  • Solvent : Acetonitrile under inert nitrogen atmosphere.
  • Temperature : 60°C for 24–48 hours.
  • Substrates : Methoxy-substituted aldehydes (e.g., 2-methoxybenzaldehyde) and propargyl amine.

Mechanism

  • Alkyne Activation : The gold catalyst activates the propargyl amine, facilitating nucleophilic attack by the aldehyde.
  • Cyclization : Intramolecular cyclization forms the pyrazine core.
  • Methoxy Retention : Methoxy groups remain intact due to the mild reaction conditions.

Performance

  • Yield : 65–85% for methoxy-substituted derivatives.
  • Selectivity : High regioselectivity for the 2,5-dimethoxy configuration.

Acid-Mediated Condensation Reactions

Acid-catalyzed condensation of 2,5-dimethylpyrazine with propionaldehyde offers a scalable route to ethyl-substituted pyrazines. Patents CN105237486B and CN103691443A describe variants of this method using FeSO₄ or sulfuric acid.

Procedure

  • Substrate Mixing : 2,5-dimethylpyrazine, propionaldehyde, and FeSO₄·7H₂O (molar ratio 1:1.5:0.4) in water.
  • Acid Addition : Concentrated H₂SO₄ and H₂O₂ are added dropwise.
  • Reaction : Heated to 50–60°C for 5–6 hours.
  • Workup : Ethyl acetate extraction, pH adjustment to 8.0, and column chromatography.

Yield and Purity

  • Intermediate Yield : 70–90% for 3-ethyl-2,5-dimethylpyrazine.
  • Final Product : 60–75% after methoxylation.

Optimization Strategies and Yield Enhancement

Table 1. Comparative Analysis of Synthetic Methods

Method Catalyst/Enzyme Temperature (°C) Yield (%) Selectivity
Chemoenzymatic TDH/KBL 25–37 20.2 High
Gold-Catalyzed Au(PPh₃)Cl 60 85 High
Acid-Mediated FeSO₄/H₂SO₄ 50–60 75 Moderate

Key Optimization Factors

  • Catalyst Loading : Reducing Au catalyst to 0.1 mmol improved cost-efficiency without compromising yield.
  • Intermediate Stability : AKB and aminoacetone require stabilization at pH 8.0–8.5 to prevent degradation.
  • Solvent Choice : Acetonitrile enhances gold-catalyzed reactions, while water is optimal for enzymatic pathways.

Comparative Analysis of Synthetic Routes

Cost Efficiency

  • Chemoenzymatic : High enzyme production costs but superior selectivity.
  • Gold-Catalyzed : Expensive catalysts offset by one-step simplicity.
  • Acid-Mediated : Low-cost reagents but requires multiple steps.

Environmental Impact

  • Enzymatic Methods : Eco-friendly due to aqueous solvents and biodegradable catalysts.
  • Acid Methods : Generate acidic waste requiring neutralization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,5-dimethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazines.

Scientific Research Applications

3-Ethyl-2,5-dimethoxypyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. It acts as a chemical transmitter in living organisms, influencing various biological processes. For example, it can act as a pheromone in insects, affecting their behavior and communication . The exact molecular targets and pathways can vary depending on the specific application and organism involved.

Comparison with Similar Compounds

Formation and Occurrence

This compound is primarily formed via the Maillard reaction and Strecker degradation during thermal processing (e.g., roasting or fermentation). In coffee oil, it achieves exceptionally high odor activity values (OAVs) (e.g., 158,738), indicating its dominance in aroma profiles . It is also produced by microbial activity, such as in Staphylococcus aureus cultures , and is a marker compound in fermented soybean products .

Comparison with Structurally Similar Pyrazines

Pyrazines differ in aroma potency and sensory attributes based on substituent type (methyl, ethyl, methoxy) and position. Below is a detailed comparison (Table 1):

Table 1: Key Pyrazines and Their Aromatic Properties

Compound Name Molecular Formula Substituents Odor Description OAV* Key Sources
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 2-CH₃, 3-C₂H₅, 5-CH₃ Burnt, nutty, chocolate, sweet 158,738 (coffee oil) Coffee, peanuts, sesame oil, shrimp
2,5-Dimethylpyrazine C₆H₈N₂ 2-CH₃, 5-CH₃ Roasted, earthy, nutty 1,932 (coffee oil) Coffee, roasted meats
2-Ethyl-5-methylpyrazine C₇H₁₀N₂ 2-C₂H₅, 5-CH₃ Nutty, roasted Not quantified Sesame oil, roasted nuts
2-Ethyl-3,6-dimethylpyrazine C₈H₁₂N₂ 2-C₂H₅, 3-CH₃, 6-CH₃ Peanut-like Odor intensity = 1 (GC-O) Peanut coffee
3-Methoxy-2,5-dimethylpyrazine C₇H₁₀N₂O 2-CH₃, 3-OCH₃, 5-CH₃ Uncharacterized (likely herbal) Not reported Synthetic flavors

*OAV: Odor Activity Value (ratio of concentration to odor threshold).

Key Findings:

Aroma Potency :

  • 3-Ethyl-2,5-dimethylpyrazine has a significantly higher OAV than 2,5-dimethylpyrazine in coffee oil (158,738 vs. 1,932), indicating its superior aroma impact .
  • Ethyl groups lower odor thresholds compared to methyl or methoxy groups, enhancing sensory potency .

Sensory Profiles: 3-Ethyl-2,5-dimethylpyrazine contributes to complex aromas: burnt and chocolate-like in dark-roasted coffee and sweet, peanut in roasted peanuts . 2,5-Dimethylpyrazine is associated with simpler roasted notes but lacks the depth of ethyl-substituted analogues .

Formation Pathways: Dipeptides (e.g., Lys-Arg) in Maillard reactions favor the formation of trimethylpyrazines, while free amino acids promote 3-ethyl-2,5-dimethylpyrazine . Microbial pathways (e.g., S. aureus) uniquely produce 3-ethyl-2,5-dimethylpyrazine, distinguishing it from plant-derived pyrazines .

Applications: Coffee: Dominates in dark roasts, contributing to burnt notes but may become unpleasant at excessive concentrations . Sesame Oil: A key odorant with 2-ethyl-5-methylpyrazine and 2,6-diethylpyrazine, enhancing roasted nuances . Fermented Foods: Critical in Tuber melanosporum (truffle) and natto, imparting earthy complexity .

Contradictions and Context-Dependent Variability

  • Shrimp Aroma: Studies conflict on whether 3-ethyl-2,5-dimethylpyrazine or nonanal is the dominant odorant, likely due to differences in extraction methods or shrimp species .
  • Roasting Levels: In coffee, this compound is linked to both desirable (chocolate) and undesirable (burnt) notes, depending on concentration and roast degree .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-ethyl-2,5-dimethoxypyrazine, and how do they influence experimental design?

  • Answer : The compound is a white crystalline solid with a melting point of 70–72°C, soluble in organic solvents (ethanol, ether) but insoluble in water. Its stability under ambient conditions allows for standard handling in inert environments, but light sensitivity necessitates storage in dark, dry conditions . For solubility-dependent reactions (e.g., catalysis), ethanol is a preferred solvent. Thermal stability up to 72°C permits reactions below this threshold without decomposition .

Q. How is this compound synthesized, and what are critical parameters for yield optimization?

  • Answer : A common method involves reacting 2,5-dimethylpyrazine with acetaldehyde in a solvent (e.g., dichloromethane) at room temperature. Key parameters include:

  • Stoichiometry : Excess acetaldehyde (1.5:1 molar ratio) to drive alkylation.
  • Catalyst : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction rates.
  • Purification : Crystallization from ethanol yields >85% purity. Contaminants like unreacted 2,5-dimethylpyrazine can be removed via vacuum distillation .

Q. What analytical techniques are suitable for identifying and quantifying this compound in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-Wax) is optimal for separating pyrazines. For quantification, use internal standards (e.g., 2,3,5-trimethylpyrazine) and electron ionization (EI) at 70 eV. Odor-active compounds can be validated via GC-olfactometry (GC-O) to correlate sensory attributes with chromatographic peaks .

Advanced Research Questions

Q. How do structural isomers of this compound (e.g., 3-ethyl-2,6-dimethylpyrazine) affect biological activity, and what methods distinguish them?

  • Answer : Isomers exhibit distinct bioactivity due to steric and electronic differences. For example, 3-ethyl-2,5-dimethylpyrazine acts as an ant trail pheromone, while 3-ethyl-2,6-dimethylpyrazine lacks this function. Differentiation requires:

  • Chromatography : GC×GC-TOFMS with a non-polar/polar column set (e.g., DB-5/DB-Wax) resolves positional isomers.
  • Spectroscopy : High-resolution NMR (¹³C DEPT) identifies substitution patterns via chemical shifts (e.g., C-2 methyl at δ 20–22 ppm) .

Q. What mechanistic pathways explain the role of this compound in Maillard reaction-derived aroma formation?

  • Answer : During thermal processing, the compound forms via Strecker degradation of amino acids (e.g., leucine) and reducing sugars. Key steps include:

Amadori rearrangement : Forms pyrazine precursors (α-dicarbonyls).

Condensation : Ethyl and methyl groups are introduced via alkylation with acetaldehyde or formaldehyde.

  • Validation : Isotopic labeling (¹³C-glucose) tracks carbon incorporation into the pyrazine backbone .

Q. How can synthetic routes to this compound be optimized for scalability and reduced byproduct formation?

  • Answer :

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time.
  • Microwave Assistance : Accelerates reaction kinetics (e.g., 30-minute synthesis at 100°C vs. 6 hours conventionally).
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess aldehydes .

Q. What is the ecological significance of this compound in ant communication, and how can its bioactivity be replicated in synthetic systems?

  • Answer : The compound serves as a trail pheromone in Myrmica rubra, eliciting cooperative foraging. Bioassays using synthetic analogs show:

  • Threshold Concentration : 10 ng/cm² induces trail-following behavior.
  • Synergy : Co-administration with 2,5-dimethylpyrazine enhances activity 3-fold.
  • Applications : Microencapsulation in biodegradable polymers enables controlled release for pest management .

Methodological Considerations

  • Contradictions in Data : and list conflicting CAS numbers (13925-07-0 vs. 55031-15-7), likely due to isomer ambiguity. Always verify identity via HRMS or NMR.
  • Natural vs. Synthetic Sources : While the compound is isolated from roasted foods (coffee, peas), synthetic routes avoid batch variability seen in natural extracts .

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